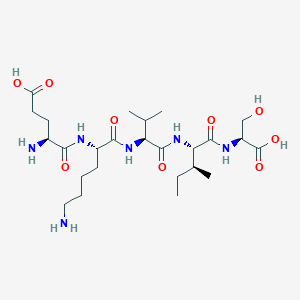
Glutamyl-lysyl-valyl-isoleucyl-serine
Description
Glutamyl-lysyl-valyl-isoleucyl-serine (CAS 142525-10-8) is a linear pentapeptide with the amino acid sequence Glu-Lys-Val-Ile-Ser (EKVIS). Its InChIKey is FJJRCFWNKDENMI-BGZMIMFDSA-N, and it is classified under peptides and analogues in chemical databases . The molecular formula is calculated as C₂₅H₄₆N₆O₉, derived from the constituent amino acids: glutamic acid (Glu), lysine (Lys), valine (Val), isoleucine (Ile), and serine (Ser). The theoretical molecular weight is approximately 574.65 g/mol (accounting for four water molecules lost during peptide bond formation).
Properties
CAS No. |
142525-10-8 |
|---|---|
Molecular Formula |
C25H46N6O9 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H46N6O9/c1-5-14(4)20(24(38)29-17(12-32)25(39)40)31-23(37)19(13(2)3)30-22(36)16(8-6-7-11-26)28-21(35)15(27)9-10-18(33)34/h13-17,19-20,32H,5-12,26-27H2,1-4H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,33,34)(H,39,40)/t14-,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
FJJRCFWNKDENMI-BGZMIMFDSA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
sequence |
EKVIS |
Synonyms |
EKVIS Glu-Lys-Val-Ile-Ser glutamyl-lysyl-valyl-isoleucyl-serine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Molecular weight : EKVIS (~574.65 g/mol) is significantly larger than dipeptides (260–294 g/mol), impacting solubility and membrane permeability.
- Functional groups : The pentapeptide contains diverse side chains (e.g., lysine’s amine, glutamic acid’s carboxyl), enabling varied interactions compared to dipeptides with fewer functional groups .
Notes on Limitations and Further Research
- Recommendations : Future work should explore EKVIS’s role in cellular pathways, stability in physiological conditions, and comparative efficacy against shorter glutamyl peptides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


